2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)-
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Overview
Description
2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is a synthetic organic compound with the molecular formula C9H14F3NO2 and a molecular weight of 225.21 g/mol . This compound is characterized by the presence of an azetidine ring, a trifluoromethyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The azetidine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Azetidinecarboxylic acid: Similar structure but lacks the trifluoromethyl and tert-butyl ester groups.
2-Azetidinecarboxylic acid: Similar structure but lacks the trifluoromethyl group.
4-Azetidinecarboxylic acid: Similar structure but differs in the position of the carboxylic acid group.
Uniqueness
2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, 1,1-dimethylethyl ester, (2R)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H14F3NO2 |
---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(trifluoromethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)8(4-5-13-8)9(10,11)12/h13H,4-5H2,1-3H3/t8-/m1/s1 |
InChI Key |
KGSYPTNWBKUZLM-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]1(CCN1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCN1)C(F)(F)F |
Origin of Product |
United States |
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